molecular formula C5H10N2O3S B15200075 3-(Methylamino)-1,1-dioxo-thietane-3-carboxamide

3-(Methylamino)-1,1-dioxo-thietane-3-carboxamide

Cat. No.: B15200075
M. Wt: 178.21 g/mol
InChI Key: KPAFJLDZNZYHPD-UHFFFAOYSA-N
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Description

3-(Methylamino)-1,1-dioxo-thietane-3-carboxamide is a chemical compound that belongs to the class of thietane derivatives. Thietanes are four-membered sulfur-containing heterocycles, and this particular compound is characterized by the presence of a methylamino group and a carboxamide group. The compound’s unique structure makes it of interest in various fields of scientific research, including organic chemistry and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Methylamino)-1,1-dioxo-thietane-3-carboxamide typically involves the cyclization of suitable precursors under controlled conditions. One common method involves the reaction of a methylamine derivative with a thietane precursor in the presence of a strong acid or base to facilitate the cyclization process. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the starting materials.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that enhance the reaction rate and selectivity is also common. The final product is typically purified through recrystallization or chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions: 3-(Methylamino)-1,1-dioxo-thietane-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the compound into its corresponding thietane derivative with a reduced sulfur atom.

    Substitution: The methylamino group can undergo substitution reactions with electrophiles, leading to the formation of new derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides are used in substitution reactions.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced thietane derivatives.

    Substitution: Various substituted thietane derivatives.

Scientific Research Applications

3-(Methylamino)-1,1-dioxo-thietane-3-carboxamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-(Methylamino)-1,1-dioxo-thietane-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways are still under investigation.

Comparison with Similar Compounds

  • 3-(Methylamino)-1,1-dioxo-thietane-3-carboxylate
  • 3-(Methylamino)-1,1-dioxo-thietane-3-carboxylic acid
  • 3-(Methylamino)-1,1-dioxo-thietane-3-carboxylamide

Comparison: Compared to its similar compounds, 3-(Methylamino)-1,1-dioxo-thietane-3-carboxamide is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its methylamino and carboxamide groups make it more reactive in certain chemical reactions and potentially more effective in biological applications.

Properties

Molecular Formula

C5H10N2O3S

Molecular Weight

178.21 g/mol

IUPAC Name

3-(methylamino)-1,1-dioxothietane-3-carboxamide

InChI

InChI=1S/C5H10N2O3S/c1-7-5(4(6)8)2-11(9,10)3-5/h7H,2-3H2,1H3,(H2,6,8)

InChI Key

KPAFJLDZNZYHPD-UHFFFAOYSA-N

Canonical SMILES

CNC1(CS(=O)(=O)C1)C(=O)N

Origin of Product

United States

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